molecular formula C11H13ClO2 B8494632 Ethyl 3-chloro-5-methylphenylacetate

Ethyl 3-chloro-5-methylphenylacetate

Cat. No.: B8494632
M. Wt: 212.67 g/mol
InChI Key: UGNMDSVLPRMNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-5-methylphenylacetate is an aromatic ester characterized by a phenylacetic acid backbone substituted with chlorine at the 3-position and a methyl group at the 5-position, esterified with ethyl alcohol. The chlorine and methyl substituents in this compound likely influence its reactivity, solubility, and bioactivity compared to unsubstituted analogs.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 2-(3-chloro-5-methylphenyl)acetate

InChI

InChI=1S/C11H13ClO2/c1-3-14-11(13)7-9-4-8(2)5-10(12)6-9/h4-6H,3,7H2,1-2H3

InChI Key

UGNMDSVLPRMNRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Ethyl 2-phenylacetoacetate differs from Ethyl 3-chloro-5-methylphenylacetate in two key aspects:

  • Functional Groups: The presence of an α-ketone group in Ethyl 2-phenylacetoacetate makes it a β-ketoester, which is highly reactive in enolate formation and cyclization reactions .
  • Substituent Effects : The chlorine atom in this compound increases its lipophilicity (logP) compared to Ethyl 2-phenylacetoacetate, which may improve membrane permeability in biological systems. The methyl group at the 5-position could introduce steric hindrance, affecting interactions with enzymes or receptors.

Bioactive Compounds in Ethyl Acetate Extracts

Evidence from studies on plant extracts (e.g., turmeric, ginger, and Dicranoloma reflexum) highlights ethyl acetate as a solvent for isolating bioactive compounds. For example:

  • Turmeric Extracts: Ethyl acetate extracts contain curcuminoids (e.g., curcumin, demethoxycurcumin) with antifungal properties .
  • Ginger Extracts : Compounds like gingerols and shogaols are isolated in ethyl acetate, demonstrating antimicrobial activity .
  • Dicranoloma reflexum: Ethyl acetate extracts yield flavonoids and terpenoids with antioxidant properties .

While these studies focus on natural products extracted into ethyl acetate, this compound itself is a synthetic ester. Its bioactivity profile (if any) would depend on substituent-driven interactions distinct from naturally occurring phenolics or terpenoids.

Physicochemical and Functional Differences

The table below summarizes inferred differences between this compound and related compounds:

Property This compound Ethyl 2-Phenylacetoacetate Natural Ethyl Acetate Extracts
Key Functional Groups Ester, Cl, CH₃ substituents β-Ketoester, unsubstituted Phenolics, terpenoids, alkaloids
Reactivity Moderate (ester hydrolysis) High (keto-enol tautomerism) Variable (dependent on compound)
Lipophilicity (logP) Higher (due to Cl) Moderate Low to moderate
Bioactivity Potential agrochemical applications Synthetic precursor Antifungal, antioxidant

Notes on Evidence Limitations

Natural vs. Synthetic Focus : The evidence emphasizes natural ethyl acetate extracts, limiting direct comparisons to synthetic esters.

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